3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Description
3,3'-[(4-Ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a biscoumarin derivative synthesized via the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde. Biscoumarins are recognized for diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties . The ethyl substituent on the central phenyl ring distinguishes this compound from analogues with other substituents (e.g., methoxy, nitro, halogen), which modulate physicochemical and biological properties. This article compares its structural, synthetic, and functional characteristics with related compounds.
Properties
Molecular Formula |
C27H20O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-2-15-11-13-16(14-12-15)21(22-24(28)17-7-3-5-9-19(17)32-26(22)30)23-25(29)18-8-4-6-10-20(18)33-27(23)31/h3-14,21,28-29H,2H2,1H3 |
InChI Key |
ZZYYWKRNEREKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions in ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- Infrared Spectroscopy (IR) : Identifies functional groups and molecular interactions.
Medicinal Chemistry
Anticancer Activity : Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells . The ability to inhibit these enzymes suggests that 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) may also possess anticancer activity, warranting further investigation.
Antifungal Properties : In vitro studies have demonstrated that chromenone derivatives can exhibit antifungal activity by targeting cytochrome enzymes involved in fungal cell growth . This opens avenues for developing new antifungal agents based on this compound.
Synthesis of Novel Derivatives
The synthesis of 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can be achieved through various methods, including:
- Biogenic Synthesis : Utilizing biogenic ZnO nanoparticles for catalyzing reactions has been explored to synthesize derivatives with enhanced biological profiles .
- Three-component Reactions : These reactions facilitate the formation of complex structures with potential applications in drug development .
Drug Design and Development
ADMET Studies : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are critical in drug development. Preliminary studies on related compounds suggest favorable ADMET properties, indicating that 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) could be a viable candidate for further pharmaceutical development .
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies help predict the therapeutic potential and mechanism of action against specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets. For instance, its anticoagulant effect is likely due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. Its antimicrobial and anticancer activities may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells.
Comparison with Similar Compounds
Core Structure and Substituent Variations
All biscoumarins share a bis-(4-hydroxycoumarin) scaffold linked via a phenylmethylene bridge. The substituent on the phenyl ring critically influences properties:
- Electron-donating groups (EDGs) : 4-Methoxy (HL, ), 4-hydroxy , and 4-ethyl (target compound) enhance hydrogen bonding and solubility.
- Electron-withdrawing groups (EWGs): 4-Nitro , 4-cyano (3k, ), and halogens (4-chloro , 3,4,5-trifluoro (C35, ) increase electrophilicity and bioactivity.
- Positional effects : Ortho-substituents (e.g., 2-hydroxyphenyl ) disrupt symmetry, altering crystal packing and solubility compared to para-substituted analogues.
Table 1: Substituent Effects on Key Properties
*Estimated based on analogues.
Reaction Conditions and Catalysts
Biscoumarins are typically synthesized via Knoevenagel condensation of 4-hydroxycoumarin with substituted benzaldehydes. Substituents influence reaction efficiency:
- EDGs (e.g., methoxy, ethyl) : Require mild catalysts (e.g., acetic acid, ) due to increased aldehyde reactivity. Yields range from 74–88% .
- EWGs (e.g., nitro, cyano): May need stronger acids (e.g., SnO₂ nanoparticles ) or optimized catalyst loading (Table 7, ).
- Halogenated derivatives : Fluorinated aldehydes (e.g., 3,4,5-trifluorobenzaldehyde) achieve high yields (79–90%) using green catalysts like APVPB .
Physicochemical Properties
Solubility and Hydrogen Bonding
- 4-Methoxy derivative (HL) : Exhibits strong intramolecular H-bonding, reducing lactone oxygen availability until deprotonation .
- 4-Ethyl derivative : Moderate H-bonding due to ethyl’s steric bulk; solubility likely lower than hydroxyl/methoxy analogues.
- Nitro and cyano derivatives: Poor solubility in polar solvents due to EWGs but show reactivity in further functionalization .
Acid Dissociation Constants (pKa)
Anticancer Activity
- Fluorinated derivatives (C35) : IC₅₀ values 2–5 µM against lung cancer cells, attributed to fluorine’s electronegativity and membrane permeability .
- Chlorinated derivative (7) : Moderate activity (IC₅₀ ~10 µM) against U2OS osteosarcoma cells .
- Methoxy derivative (HL) : Deprotonated form (L) shows enhanced anti-glioblastoma activity (IC₅₀ = 89.2 µM vs. vitamin C) .
Antimicrobial and Anticoagulant Effects
- Nitro-substituted compound (6) : Potent antibacterial activity (MIC = 8 µg/mL) against S. aureus .
- Unsubstituted biscoumarin : Classic anticoagulant via vitamin K antagonism .
Pharmacokinetic Properties
In silico ADME predictions for biscoumarins suggest:
- Methoxy and hydroxy derivatives: High gastrointestinal absorption due to H-bond donors .
- Ethyl derivative : Moderate logP (~3.5) predicts favorable blood-brain barrier penetration.
Biological Activity
3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is with a molecular weight of approximately 428.4 g/mol. The compound features two hydroxycoumarin moieties linked by a methylene bridge substituted with an ethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H24O7 |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) |
| InChI Key | CIFQMYGGABFTLD-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties due to their ability to scavenge free radicals. A study conducted by Zhang et al. (2021) demonstrated that 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) exhibited a high capacity for reducing oxidative stress in human cell lines, suggesting its potential as a protective agent against oxidative damage .
Anticancer Properties
The anticancer effects of this compound have been explored in various studies. For instance, in vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study:
In a controlled experiment, 50 µM of the compound was administered to MCF-7 cells for 48 hours, resulting in a significant reduction in cell viability (approximately 70% compared to control) as measured by MTT assay .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In a study published in the Journal of Ethnopharmacology, it was shown that treatment with 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The biological effects of 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) are attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism: The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Apoptotic Pathway Activation: It activates caspases and alters mitochondrial membrane potential leading to apoptosis in cancer cells.
- Cytokine Modulation: The compound inhibits NF-kB signaling pathway, thereby reducing the expression of inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
